Eledoisin C-terminal heptapeptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

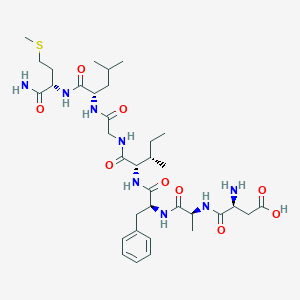

Eledoisin C-terminal heptapeptide, also known as this compound, is a useful research compound. Its molecular formula is C35H56N8O9S and its molecular weight is 764.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Anatomy Category - Fluids and Secretions - Bodily Secretions - Venoms - Mollusk Venoms - Eledoisin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Eledoisin C-terminal heptapeptide exhibits several pharmacological properties that make it a candidate for therapeutic use:

- Vasodilation : Eledoisin is known for its potent vasodilatory effects. Intravenous administration has shown to induce significant vasodilation in skin and skeletal muscle vessels, which could be beneficial in conditions requiring improved blood flow .

- Stimulation of Secretions : This peptide has been observed to stimulate salivary and lachrymal secretions effectively across multiple species, including humans. This property could be harnessed in treating conditions like dry mouth or dry eye syndrome .

- Increased Capillary Permeability : Eledoisin enhances capillary permeability, which can be advantageous in inflammatory responses or in drug delivery systems where increased permeability is desired .

Therapeutic Applications

The diverse actions of this compound suggest several therapeutic applications:

- Cardiovascular Disorders : Due to its vasodilatory effects, eledoisin could be utilized in managing hypertension and other cardiovascular diseases by promoting blood flow and reducing vascular resistance .

- Metabolic Disorders : Research indicates potential applications in metabolic disorders such as obesity and diabetes. Eledoisin's ability to influence appetite regulation and energy metabolism may provide a pathway for developing treatments aimed at weight management and metabolic syndrome .

- Neurodegenerative Diseases : The peptide's interaction with neurokinin receptors suggests it may play a role in neuroprotection or neuroregeneration, potentially aiding in the treatment of diseases like Alzheimer's or Parkinson's .

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of eledoisin-based therapies:

- Receptor Interactions : Eledoisin interacts with tachykinin receptors (NK1, NK2, NK3), which are involved in various physiological functions including pain perception, inflammation, and mood regulation. The specific binding affinity and activity can vary based on the peptide's structure, particularly at the C-terminal region .

- Conformational Studies : Studies have indicated that the conformational behavior of eledoisin is vital for its biological activity. The structural integrity of the C-terminal heptapeptide influences its receptor binding and subsequent physiological effects .

Case Studies and Research Findings

A review of recent studies highlights significant findings regarding this compound:

Propiedades

Número CAS |

10465-12-0 |

|---|---|

Fórmula molecular |

C35H56N8O9S |

Peso molecular |

764.9 g/mol |

Nombre IUPAC |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H56N8O9S/c1-7-20(4)29(35(52)38-18-27(44)40-25(15-19(2)3)33(50)41-24(30(37)47)13-14-53-6)43-34(51)26(16-22-11-9-8-10-12-22)42-31(48)21(5)39-32(49)23(36)17-28(45)46/h8-12,19-21,23-26,29H,7,13-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t20-,21-,23-,24-,25-,26-,29-/m0/s1 |

Clave InChI |

XRGQYRDWHWWDOP-JEUDFCHESA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Key on ui other cas no. |

10465-12-0 |

Secuencia |

DAFIGLM |

Sinónimos |

ECTHP eledoisin C-terminal heptapeptide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.